molecular formula C25H21BrN2 B3053015 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- CAS No. 500902-67-0

1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-

Cat. No. B3053015
CAS RN: 500902-67-0
M. Wt: 429.4 g/mol
InChI Key: CKVHUGJJHRARFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] is a chemical compound that belongs to the class of indole derivatives. It is a synthetic molecule that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] is not fully understood. However, studies suggest that the compound may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial and antiviral activity. The compound has also been shown to modulate the activity of certain enzymes and signaling pathways involved in cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] in lab experiments include its unique properties and potential applications in various scientific fields. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for the research on 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-']. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of novel derivatives of the compound with improved properties and potential applications.
3. Investigation of the potential use of the compound in the synthesis of novel materials.
4. Studies to determine the safety and toxicity of the compound in vivo.
5. Exploration of the potential use of the compound in the treatment of various diseases, including cancer, inflammation, and viral infections.
In conclusion, 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been found to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties, and has potential applications in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-'] has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. The compound has also been studied for its potential use as a fluorescent probe and in the synthesis of novel materials.

properties

IUPAC Name

3-[(4-bromophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHUGJJHRARFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Br)C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446647
Record name 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500902-67-0
Record name 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Reactant of Route 6
Reactant of Route 6
1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.